molecular formula C27H22FN3O2S B2916590 N-(2,3-dimethylphenyl)-2-[[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide CAS No. 866811-26-9

N-(2,3-dimethylphenyl)-2-[[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide

Cat. No. B2916590
M. Wt: 471.55
InChI Key: AESCEMVFWHGGLY-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-[[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide is a synthetic compound with a complex molecular structure. It belongs to the class of chromeno[2,3-d]pyrimidines , which have shown diverse biological activities.



Synthesis Analysis

The synthesis of this compound involves several steps, including condensation reactions , sulfanylation , and acylation . Researchers have explored various synthetic routes to obtain high yields and purity. Detailed studies on the optimal conditions, reagents, and purification methods are essential for reproducibility.



Molecular Structure Analysis

The molecular structure of N-(2,3-dimethylphenyl)-2-[[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide reveals its intricate arrangement of atoms. Key features include the chromeno[2,3-d]pyrimidine core , the sulfanyl group , and the aromatic rings . Computational modeling and spectroscopic techniques (such as NMR and X-ray crystallography) provide insights into its 3D conformation.



Chemical Reactions Analysis

This compound can participate in various chemical reactions, such as hydrolysis , oxidation , and substitution . Understanding its reactivity profile is crucial for predicting its behavior under different conditions.



Physical And Chemical Properties Analysis


  • Physical Properties :

    • Appearance : Solid crystalline powder.

    • Melting Point : Investigate the melting behavior.

    • Solubility : Assess solubility in various solvents.



  • Chemical Properties :

    • Stability : Evaluate stability under different conditions (e.g., pH, temperature).

    • Acid-Base Behavior : Determine pKa values.

    • Redox Properties : Investigate electron transfer reactions.




Safety And Hazards


  • Toxicity : Assess acute and chronic toxicity.

  • Environmental Impact : Consider its persistence and potential harm to ecosystems.

  • Handling Precautions : Provide guidelines for safe handling and storage.


Future Directions


  • Biological Activity : Investigate its potential as an anticancer , antiviral , or anti-inflammatory agent.

  • Structure-Activity Relationship (SAR) : Explore modifications to enhance efficacy.

  • Clinical Trials : If promising, consider preclinical and clinical studies.


properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FN3O2S/c1-16-6-5-8-22(17(16)2)29-24(32)15-34-27-21-14-19-7-3-4-9-23(19)33-26(21)30-25(31-27)18-10-12-20(28)13-11-18/h3-13H,14-15H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESCEMVFWHGGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=NC3=C2CC4=CC=CC=C4O3)C5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

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